4-Hydroxy-6-phenyl-2-hexanone
Description
4-Hydroxy-6-phenyl-2-hexanone (C₁₁H₁₄O₂, molecular weight: 178.23 g/mol) is a chiral β-hydroxy ketone characterized by a hydroxy group at position 4, a phenyl substituent at position 6, and a ketone at position 2 of the hexanone backbone. It is synthesized via the P(OEt)₃-mediated reductive cleavage of peroxyhemiketal intermediates (e.g., compound 94b) derived from asymmetric organocatalytic epoxidations or hydroperoxidations of α,β-unsaturated ketones . The (R)-enantiomer is predominantly obtained, with its absolute configuration confirmed by optical rotation comparisons to literature values .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-hydroxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-6,12,14H,7-9H2,1H3 |
InChI Key |
YQOYJANCWJWEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-Hydroxy-6-phenyl-2-hexanone and Analogous Compounds
Structural and Functional Group Variations
- Backbone Diversity: The target compound features a linear hexanone chain, whereas analogs like 4-(4-Hydroxyphenyl)cyclohexanone possess a cyclohexanone ring, altering steric and electronic properties. Substituted ethanones (e.g., compounds in ) have aromatic rings with multiple alkoxy/hydroxy groups, increasing molecular weight and polarity compared to the simpler hexanone structure of 4-Hydroxy-6-phenyl-2-hexanone .
Functional Groups :
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s lower molecular weight (178.23 vs.
- Optical Activity: Only 4-Hydroxy-6-phenyl-2-hexanone is explicitly reported as optically active, with confirmed (R)-configuration. Other compounds lack stereochemical data, implying they may be racemic or achiral .
Research Implications
The enantioselective synthesis of 4-Hydroxy-6-phenyl-2-hexanone highlights its utility in asymmetric catalysis and chiral intermediate production. In contrast, ethanone analogs with bulky substituents (e.g., PhOCH₂, OMe) may serve as UV-absorbing agents or antioxidants due to extended conjugation . Cyclohexanone derivatives (e.g., 4-(4-Hydroxyphenyl)cyclohexanone) are often used in fragrance or polymer synthesis, underscoring the impact of backbone rigidity on application .
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